molecular formula C17H22N4 B6472734 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2640881-04-3

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B6472734
CAS No.: 2640881-04-3
M. Wt: 282.4 g/mol
InChI Key: DXZQFWDSNQTBOA-UHFFFAOYSA-N
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Description

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrimidine ring substituted with a methyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with α receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters.

Mode of Action

It’s suggested that phenylpiperazine derivatives, which this compound is a part of, have α receptor blocking activity . This means the compound may bind to these receptors and inhibit their function, leading to changes in neurotransmission.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 6731±550 °C and a density of 1160±006 g/cm3 . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out to modify the piperazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-13-5-4-6-16(14(13)2)20-9-11-21(12-10-20)17-7-8-18-15(3)19-17/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZQFWDSNQTBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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